N-(3-CHLOROPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with various groups including a 3-chlorophenyl group, a 5-methyl group, and a 3-phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the rigidity of the molecule, while the phenyl groups could participate in π-π stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, pyrazolo[1,5-a]pyrimidines can undergo reactions at the pyrimidine ring, such as substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, whose synthesis and crystal structures have been studied to understand their chemical properties and potential for further modification. For example, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity, showcasing the potential of these compounds in drug development (Lu Jiu-fu et al., 2015).
Biological Activities
Anticancer Activity : The structural framework of pyrazolo[1,5-a]pyrimidines has been associated with potential anticancer properties. Novel N-arylpyrazole-containing enaminones synthesized from this scaffold showed significant cytotoxic effects against human breast (MCF-7) and liver carcinoma (HEPG2) cell lines, comparable to 5-fluorouracil (S. Riyadh, 2011).
Antimicrobial and Anti-inflammatory Activities : Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized with the aim of exploring their antimicrobial and anti-inflammatory properties. Some synthesized compounds showed significant antibacterial activity against various pathogenic strains and also displayed anti-inflammatory activity in in vivo models, demonstrating their potential as therapeutic agents (R. Zaki et al., 2016).
Enzyme Inhibition : These compounds have been investigated for their inhibitory activity against specific enzymes, such as phosphodiesterases, which are relevant in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. For example, a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was studied for their inhibitory potency against phosphodiesterase 1 (PDE1), highlighting the therapeutic potential of these compounds in a range of CNS disorders (Peng Li et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-10-20(28-13-19(27)25-17-9-5-8-16(22)11-17)26-21(24-14)18(12-23-26)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMMNMKPUBQYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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